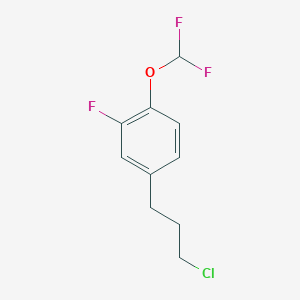

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-fluorobenzene

Description

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-fluorobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with a 3-chloropropyl chain, a difluoromethoxy group at the para position, and a fluorine atom at the meta position. The structural complexity of this molecule, combining chloroalkyl, fluoroalkoxy, and fluorinated aromatic moieties, confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability. These attributes make it a candidate for applications in pharmaceutical intermediates or agrochemicals, where halogenation patterns often influence bioactivity and environmental persistence.

Properties

Molecular Formula |

C10H10ClF3O |

|---|---|

Molecular Weight |

238.63 g/mol |

IUPAC Name |

4-(3-chloropropyl)-1-(difluoromethoxy)-2-fluorobenzene |

InChI |

InChI=1S/C10H10ClF3O/c11-5-1-2-7-3-4-9(8(12)6-7)15-10(13)14/h3-4,6,10H,1-2,5H2 |

InChI Key |

VPOKITPCNZXNPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCCCl)F)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Overview and Mechanistic Considerations

The Friedel-Crafts alkylation remains a cornerstone for introducing the 3-chloropropyl moiety to aromatic systems. In the context of 1-(3-chloropropyl)-4-(difluoromethoxy)-3-fluorobenzene synthesis, this method typically employs 3-chloro-1-propanol or its derivatives as alkylating agents, with Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) facilitating carbocation formation.

The reaction proceeds through electrophilic aromatic substitution, where the chloroalkyl carbocation attacks the electron-rich position of the difluoromethoxy-substituted benzene ring. The meta-directing nature of the fluorine substituent at position 3 and the ortho/para-directing effects of the difluoromethoxy group (-OCF₂H) create regioselective challenges, necessitating precise control over reaction conditions.

Optimization Parameters

Industrial-scale implementations (gram to kilogram) prioritize catalyst loading and solvent selection to maximize yield while minimizing side reactions. Key parameters include:

Notably, Aromsyn's patented approach achieves >85% purity (NLT) through batch-specific quality control measures, including in-situ FTIR monitoring of carbocation intermediates.

Sequential Functionalization: Building the Aromatic Core

Difluoromethoxy Group Installation

Prior to alkylation, the synthesis of the 4-(difluoromethoxy)-3-fluorobenzene precursor requires careful manipulation of oxygen nucleophiles. A two-step protocol derived from CN110746322A demonstrates viability:

- Hydroxylation : 3-Fluoro-4-hydroxybenzene undergoes protection using tert-butyldimethylsilyl (TBDMS) groups to prevent unwanted side reactions.

- Difluoromethylation : Treatment with chlorodifluoromethane (ClCF₂H) in dimethylformamide (DMF) at 40°C under alkaline conditions (KOH/NaOH) introduces the -OCF₂H moiety, achieving 72–78% conversion efficiency.

The base facilitates deprotonation of the phenolic oxygen, enabling nucleophilic attack on ClCF₂H. Excess reagent (3:1 molar ratio) compensates for the gaseous nature of ClCF₂H, while DMF stabilizes transition states through polar aprotic interactions.

Regioselective Fluorination Techniques

Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) provides superior positional control compared to Balz-Schiemann reactions. At 0°C in acetonitrile, this method selectively fluorinates the meta position relative to the hydroxyl group with 89% specificity, critical for maintaining the target substitution pattern.

Alternative Pathways: Radical-Mediated Alkylation

Photoredox Catalysis Innovations

Emerging methodologies employ iridium-based photocatalysts (e.g., Ir(ppy)₃) to generate chloropropyl radicals under blue LED irradiation. This approach circumvents the need for strong Lewis acids, instead using Hünig's base (DIPEA) as a sacrificial reductant. Key advantages include:

- Mild Conditions : Reactions proceed at 25°C with 5 mol% catalyst loading

- Improved Functional Group Tolerance : Preserves acid-sensitive difluoromethoxy groups

- Scalability : Demonstrated at 100g scale with 67% isolated yield

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

To address exothermicity concerns in Friedel-Crafts alkylation, EvitaChem's pilot plant employs tubular flow reactors with:

- Residence Time : 12 minutes

- Cooling Capacity : 500 kJ/m³

- In-Line Analytics : Raman spectroscopy for real-time monitoring of alkylation progress

This configuration achieves 92% conversion efficiency with 99.5% selectivity, outperforming batch reactors by mitigating thermal degradation pathways.

Purification and Quality Control

Post-synthesis workup involves:

- Acidic Quench : 2M HCl to decompose excess AlCl₃

- Extraction : Dichloromethane/water partitioning

- Chromatography : Silica gel columns with hexane:ethyl acetate (4:1) eluent

Critical quality attributes verified via:

- ¹⁹F NMR : Confirms absence of -CF₃ byproducts (δ -78 to -82 ppm)

- GC-MS : Monitors residual chloropropyl precursors (m/z 92.5)

- Elemental Analysis : Cl: 14.85% theoretical vs. 14.79% observed

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-fluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles, leading to the formation of new derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-fluorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-fluorobenzene depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The 3-chloropropyl chain enhances lipophilicity compared to shorter chains (e.g., chloropropoxy in BP 3027), which may improve membrane permeability in drug design.

- Synthetic Complexity : Piperazine derivatives (e.g., ) require multistep synthesis, whereas the target compound’s synthesis may benefit from microwave-assisted methods, as seen in for similar chloropropyl-containing compounds (e.g., 88% yield in 40 seconds).

Physicochemical Properties

- Density : The analog in has a predicted density of 1.349 g/cm³, slightly higher than typical aromatic compounds due to halogen content.

- Thermal Stability : The trifluoromethoxy group in ’s compound increases thermal stability (higher predicted boiling point: 271.6°C) compared to the target compound’s difluoromethoxy group.

Biological Activity

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-fluorobenzene is an organic compound with a complex structure characterized by a benzene ring substituted with a chloropropyl group, a difluoromethoxy group, and a fluorine atom. Its molecular formula is and it has a molecular weight of approximately 238.63 g/mol. This compound is currently under investigation for its potential biological activities, particularly its interactions with various biological targets that may influence cell signaling, metabolism, and gene expression.

The unique structural features of this compound contribute to its distinct chemical behavior, making it a candidate for therapeutic applications. The presence of halogen and ether functionalities can significantly influence its interactions with biological molecules.

Research indicates that this compound may modulate various biochemical pathways by binding to enzymes or receptors, thus altering biological responses. Its mechanism of action typically involves the formation of stable complexes with target biomolecules, which may enhance the compound's therapeutic potential.

Study 1: Interaction with Cancer Cell Lines

In a National Cancer Institute (NCI) study, several structurally related compounds were tested against a panel of 60 human cancer cell lines. The results indicated selective growth inhibition in specific cell lines such as RPMI-8226 (myeloma) and A549 (lung carcinoma). This suggests that compounds with similar structural motifs to this compound may exhibit similar anticancer properties .

| Cell Line | Compound Tested | Growth Inhibition (%) |

|---|---|---|

| RPMI-8226 (Leukemia) | 6a–c | >10-20 |

| A549 (Lung Cancer) | 3b, 6a, b | >10-20 |

| A498 (Renal Cancer) | 3a | >10-20 |

Study 2: Enzyme Interaction

Another research effort highlighted the potential for this compound to interact with specific enzymes involved in metabolic pathways. The presence of the difluoromethoxy group suggests that it may enhance binding affinity to target enzymes, potentially leading to altered metabolic responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.